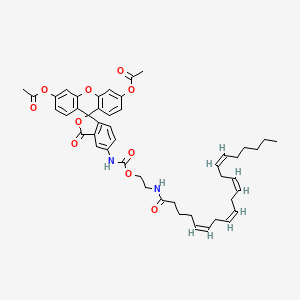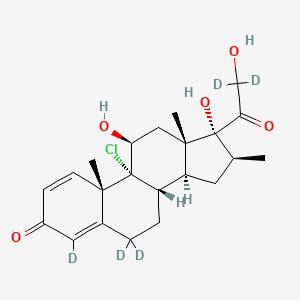![molecular formula C10H16N2O8 B563894 2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid CAS No. 1215408-17-5](/img/structure/B563894.png)
2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid
Overview
Description
2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple carboxyl and amino groups, which contribute to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4, also known as EDTA, is a chelating agent . Its primary targets are various metal ions . It binds to these ions, forming stable complexes .
Mode of Action
EDTA has four carboxyl groups and two amine groups that can act as coordination atoms . It interacts with metal ions such as Mn(II), Cu(II), Fe(III), and Co(II) by forming chelates . This interaction results in the stabilization of the metal ions, preventing them from participating in other reactions.
Biochemical Pathways
The chelation of metal ions by EDTA can affect various biochemical pathways. For instance, in tissue culture, EDTA is used to bind to calcium, preventing the joining of cadherins between cells . This prevents the clumping of cells grown in liquid suspension or detaches adherent cells for passaging .
Pharmacokinetics
It’s known that edta is highly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of EDTA’s action largely depend on the specific metal ions it chelates. For example, by chelating calcium ions, EDTA can prevent cell aggregation and promote cell detachment in tissue culture . In other contexts, EDTA’s chelation of metal ions can inhibit certain enzymes that require these ions for their activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EDTA. For instance, the presence and concentration of specific metal ions in the environment can affect EDTA’s chelating activity. Additionally, the pH of the environment can influence the degree of ionization of EDTA, potentially affecting its chelating ability . EDTA should be stored in a cool, ventilated place, away from fire sources and oxidants .
Biochemical Analysis
Biochemical Properties
Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions . It interacts with various enzymes and proteins that require metal ions for their function. By binding to these metal ions, Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 can influence the activity of these biomolecules .
Cellular Effects
In cellular processes, Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 can have significant effects. For instance, in tissue culture, it is used as a chelating agent that binds to calcium and prevents joining of cadherins between cells, preventing clumping of cells grown in liquid suspension, or detaching adherent cells for passaging .
Molecular Mechanism
At the molecular level, Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 exerts its effects through its strong chelating properties. It forms very stable chelates with metal ions, which can lead to the inhibition or activation of enzymes, changes in gene expression, and other cellular processes .
Metabolic Pathways
Ethylenediamine-N,N,N’,N’-tetraacetic Acid-13C4 is involved in various metabolic pathways due to its ability to bind and sequester metal ions. This can affect the activity of enzymes or cofactors that interact with these metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of ethylenediamine attack the electrophilic carbon centers of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar functional groups.
Nitrilotriacetic acid (NTA): Another chelating agent with a similar structure but fewer carboxyl groups.
Uniqueness
2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid is unique due to its specific arrangement of functional groups, which provides distinct reactivity and binding properties compared to other chelating agents. Its ability to form multiple stable complexes with metal ions and interact with biological molecules makes it a valuable compound in various scientific applications.
Properties
IUPAC Name |
2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i7+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-HZKSPUCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN(C[13C](=O)O)C[13C](=O)O)N(C[13C](=O)O)C[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675891 | |
| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(1-~13~C)acetic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215408-17-5 | |
| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(1-~13~C)acetic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)








